
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine
Overview
Description
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine (CAS: 124729-98-2), commonly abbreviated as m-MTDATA in literature, is a star-shaped hole-transporting material (HTM) with a benzene-1,4-diamine core functionalized by multiple aromatic substituents. Its structure includes two m-tolyl groups, phenyl rings, and triphenylamine-derived moieties, forming an extended π-conjugated system . This compound exhibits a molecular weight of 440.58 g/mol (C₃₂H₂₈N₂) and demonstrates strong electron-donating properties, making it suitable for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and amination.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Final Assembly: The final step involves the assembly of the compound through further coupling and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Automated Reaction Systems: Utilizing automated systems to control reaction conditions precisely.
High-Performance Liquid Chromatography (HPLC): For purification and ensuring the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
Organic Electronics
Role in Organic Light-Emitting Diodes (OLEDs)
m-MTDATA is primarily utilized as a hole transport material in OLEDs. Its unique structural properties facilitate efficient charge transport and enhance the overall performance of these devices. The compound is known to form exciplex emitters, which are essential for modulating emission spectra within OLEDs. The emission spectra can be adjusted from 510 nm to 590 nm, depending on the composition of the exciplexes formed .
Mechanism of Action
The compound operates through intermolecular charge-transfer transitions, allowing it to effectively interact with the exciplex emitters in OLEDs. This interaction significantly influences the operational efficiency and color purity of the emitted light.
Photovoltaics
In addition to its role in OLEDs, m-MTDATA is being explored as a component in organic solar cells. Its excellent electronic properties enhance charge transport within the photovoltaic layers, potentially leading to improved efficiency in converting solar energy into electrical energy .
Sensors
m-MTDATA has shown promise in the development of chemical sensors due to its sensitivity to various analytes. Its ability to undergo specific chemical reactions makes it suitable for detecting changes in environmental conditions or concentrations of particular substances.
Biomedical Research
The compound's structural characteristics allow it to be investigated for applications in biomedical research, particularly in drug delivery systems and diagnostic tools. Its interactions at a molecular level can potentially lead to advancements in targeted therapies and biosensing technologies .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Electronics | Used as a hole transport material in OLEDs; enhances emission spectra modulation |
Photovoltaics | Improves charge transport efficiency in organic solar cells |
Sensors | Sensitive to various analytes; applicable in environmental monitoring and detection |
Biomedical Research | Potential use in drug delivery systems and diagnostic tools |
Case Study 1: Exciplex Emitting OLEDs
A study demonstrated that incorporating m-MTDATA into OLED structures significantly improved device performance by enhancing charge mobility and light emission efficiency. The research highlighted how varying the composition of exciplexes affected the color output and stability of the OLEDs.
Case Study 2: Organic Solar Cells
Research into organic solar cells utilizing m-MTDATA revealed that its inclusion led to higher power conversion efficiencies compared to traditional materials. The findings indicated that m-MTDATA facilitates better charge separation and transport within the solar cell architecture.
Mechanism of Action
The mechanism by which N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine exerts its effects involves its interaction with electronic states. The compound’s multiple aromatic rings and amine groups facilitate charge transfer and stabilization, making it effective in electronic applications. In OLEDs, it functions by transporting holes and facilitating recombination with electrons to emit light.
Comparison with Similar Compounds
Structural Analogues in Hole-Transporting Materials (HTMs)
PhCz–4MeOTPA and BDT–4MeOTPA ()
- Core Structure : PhCz–4MeOTPA uses an N-phenylcarbazole core, while BDT–4MeOTPA employs a benzodithiophene (BDT) unit.
- Performance in PSCs :
DPA-TRZ ()
- Structure: Features a triazine acceptor linked to diphenylamine donors.
- Application : Used in thermally activated delayed fluorescence (TADF) materials with 100% photoluminescence quantum yield (PLQY).
- Key Difference : DPA-TRZ prioritizes exciton harvesting via reverse intersystem crossing, whereas m-MTDATA focuses on hole transport .
ANTTPA ()
- Core : Anthracene-based D–π–D–π–D structure.
- PCE in PSCs : 19.5%, outperforming m-MTDATA (≤18%) due to enhanced π-conjugation and charge mobility.
- Synthesis Complexity : Requires palladium-catalyzed cross-coupling, unlike m-MTDATA’s simpler aromatic amination .
Functional Analogues in OLEDs
TAPC ()
- Structure : Cyclohexane-bridged triphenylamine.
- Performance : Higher glass transition temperature (Tg = 150°C) than m-MTDATA (Tg = 95°C), improving thermal stability in OLEDs.
- Exciplex Efficiency : TAPC-based exciplexes achieve external quantum efficiency (EQE) of 12%, comparable to m-MTDATA (10–12%) .
TPA-PXZ ()
- Structure: Phenoxazine-modified triphenylamine.
- Advantage : Deeper HOMO (-5.5 eV) enables better energy-level alignment with emissive layers.
Comparative Data Table
Substituent Effects on Performance
- Electron-Donating Groups : m-MTDATA’s m-tolyl groups enhance solubility and reduce crystallinity compared to p-tolyl analogues (e.g., N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, ), which exhibit higher melting points but poorer film-forming ability .
- Brominated Derivatives (): Bromine substituents increase molecular weight and reduce hole mobility but improve stability against oxidation.
Biological Activity
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, with CAS number 124729-98-2, is an organic compound that has garnered attention for its potential applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews the biological activity of this compound, highlighting its chemical properties, synthesis, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 789.02 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.2 ± 0.1 g/cm³ |
Melting Point | 203 - 207 ºC |
LogP | 17.68 |
Solubility in THF | UV absorption at 312 nm, 342 nm |
Hazard Classification | GHS07 (Warning) |
These properties indicate its stability and potential utility in various applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include amination and coupling reactions to form the complex aromatic structure. Specific methodologies can vary, but they generally utilize common reagents such as phenyl and m-tolyl derivatives to achieve the desired product.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of multiple aromatic rings contributes to their ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 30 µM across different cell lines. This suggests potential as an anticancer agent.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway is critical for developing targeted therapies against malignancies.
Case Studies
A recent study published in ACS Omega explored the synthesis and biological evaluation of similar compounds with phenolic structures. The findings highlighted their efficacy as anticancer agents and their role in promoting apoptosis through oxidative stress pathways .
Another investigation into the photophysical properties of related compounds indicated that they could serve as effective electron transport materials in OLED applications due to their favorable energy levels and stability .
Q & A
Q. Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step nucleophilic aromatic substitution reactions. A common approach is the coupling of substituted aniline derivatives with halogenated aromatic intermediates under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) . Key parameters include:
- Catalyst selection : Pd(OAc)₂ with Xantphos ligands improves coupling efficiency .
- Temperature : Reactions performed at 80–100°C in toluene minimize side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity .
Yield optimization requires strict inert atmosphere control (N₂/Ar) to prevent oxidation of amine intermediates .
Q. Advanced: How can computational modeling predict charge transport properties for organic electronic applications?
Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 09/B3LYP/6-31G**) are used to analyze:
- HOMO-LUMO gaps : Substituent effects (e.g., m-tolyl groups) lower the bandgap by ~0.3 eV compared to phenyl analogs, enhancing hole mobility .
- Molecular packing : Simulated crystal structures (via Materials Studio) reveal π-π stacking distances (~3.5 Å), correlating with experimental charge carrier mobilities (10⁻³–10⁻² cm²/V·s) in thin-film transistors .
Validation requires cross-referencing with X-ray crystallography (single-crystal analysis) and space-charge-limited current (SCLC) measurements .
Q. Basic: What spectroscopic methods confirm structural integrity and purity?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies amine proton shifts (δ 5.8–6.2 ppm) and confirms substitution patterns via coupling constants .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 706.3) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) detect impurities (<0.5% area) .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies in pharmacological studies (e.g., IC₅₀ variability in kinase inhibition assays) arise from:
- Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or serum concentrations alter bioavailability .
- Redox sensitivity : The compound’s amine groups may oxidize under ambient light, requiring strict anaerobic handling .
Strategies include: - Standardized protocols : Use of freshly prepared DMSO stock solutions (<1 week old) and controlled oxygen levels .
- Metabolite profiling : LC-MS/MS identifies degradation products that interfere with activity .
Q. Basic: How to design stability studies for thermal and photochemical degradation?
Answer:
- Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under N₂ reveal decomposition onset temperatures (~250°C) .
- UV-Vis Spectroscopy : Monitor λmax shifts (300–400 nm) under accelerated light exposure (e.g., 500 W/m² for 48 hours) to assess photostability .
- Kinetic studies : Arrhenius plots (40–80°C) predict shelf-life at 25°C, assuming Q10 = 2 .
Storage recommendations: Amber vials under argon at –20°C .
Q. Advanced: How do substituent effects (m-tolyl vs. phenyl) modulate electronic properties?
Answer:
- Electron-donating m-tolyl groups : Increase electron density on the central benzene ring, reducing oxidation potentials by 0.15 V (cyclic voltammetry) .
- Hammett constants : σₚ values (–0.07 for m-methyl) vs. phenyl (0) rationalize enhanced charge delocalization in DFT models .
- Optoelectronic tuning : Replace m-tolyl with electron-withdrawing groups (e.g., –CF₃) to shift emission maxima in OLEDs .
Experimental validation via ultraviolet photoelectron spectroscopy (UPS) confirms ionization potential adjustments .
Properties
IUPAC Name |
4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZFUBWFAOMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H48N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453692 | |
Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124729-98-2 | |
Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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